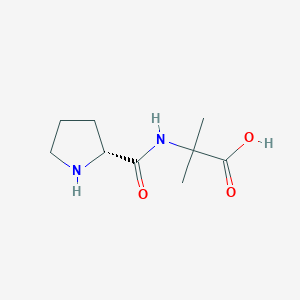
(R)-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is a chiral amino acid derivative This compound is notable for its structural complexity, which includes a pyrrolidine ring and a carboxamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpropanoic acid and pyrrolidine.
Amidation Reaction: The carboxylic acid group of ®-2-methylpropanoic acid is converted to an amide using pyrrolidine. This reaction often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or alkylated products.
科学的研究の応用
Chemistry
In chemistry, ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or metabolic disorders.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
作用機序
The mechanism of action of ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid: The enantiomer of the compound, differing in its chiral configuration.
N-Acetyl-L-proline: A similar compound with an acetyl group instead of a methyl group.
L-Proline derivatives: Various derivatives of L-proline that share structural similarities.
Uniqueness
®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a carboxamido group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
2-methyl-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m1/s1 |
InChIキー |
CNIXQILFTAWLOL-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C(=O)O)NC(=O)[C@H]1CCCN1 |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


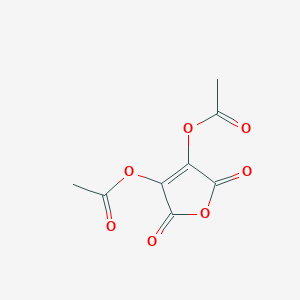
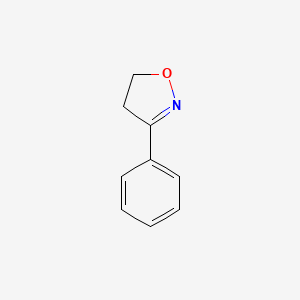
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
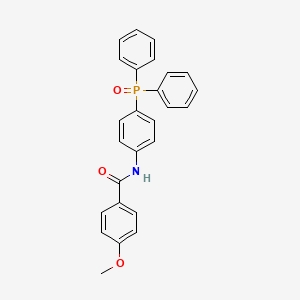
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

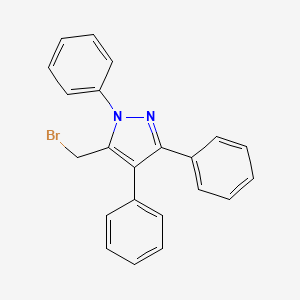
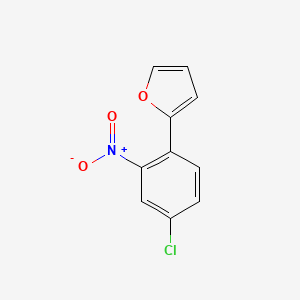
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

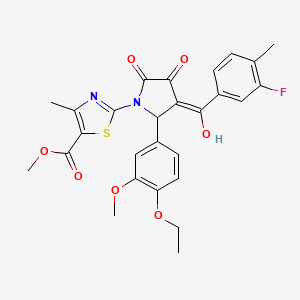
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
